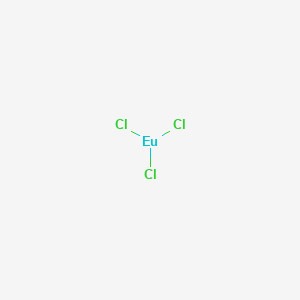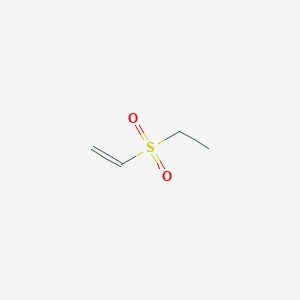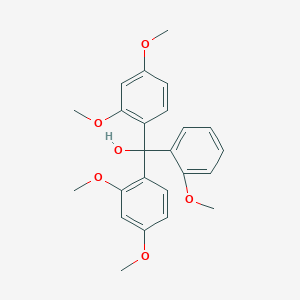![molecular formula C12H11N4NaO3S B157711 Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate CAS No. 10190-66-6](/img/structure/B157711.png)
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate, also known as DAB, is a chemical compound that has been extensively used in scientific research applications. It is a synthetic dye that is commonly used in the laboratory for staining and detecting biological molecules such as proteins, nucleic acids, and carbohydrates. DAB is a water-soluble compound that is stable and easy to handle.
Mécanisme D'action
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate works by reacting with hydrogen peroxide in the presence of a peroxidase enzyme. This reaction produces a brown-colored precipitate that can be visualized under a microscope. The brown precipitate is formed at the site where the peroxidase enzyme is present, indicating the presence of the target molecule.
Effets Biochimiques Et Physiologiques
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is not known to have any significant biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate in lab experiments is its high sensitivity and specificity. It can detect very low levels of target molecules with high accuracy. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is also relatively easy to use and can be applied to a wide range of biological samples.
However, there are some limitations to using Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate. One of the main limitations is that it is not suitable for use in live cells or tissues. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate staining requires the use of fixed and permeabilized cells or tissues, which may alter the structure and function of the target molecules. Additionally, Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate staining is not quantitative and can only provide qualitative information about the presence and localization of target molecules.
Orientations Futures
For the use of Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate include the development of new quantitative methods and the optimization of its use in combination with other staining methods.
Méthodes De Synthèse
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is synthesized by the reaction of p-phenylenediamine with sodium nitrite and sodium sulfite under acidic conditions. The resulting product is a bright yellow-orange powder that is water-soluble and stable.
Applications De Recherche Scientifique
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is widely used in scientific research applications such as immunohistochemistry, immunocytochemistry, and in situ hybridization. It is used to detect the presence and localization of specific proteins, nucleic acids, and carbohydrates in biological samples. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is also used in electron microscopy as a contrast agent to visualize cellular structures.
Propriétés
Numéro CAS |
10190-66-6 |
|---|---|
Nom du produit |
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate |
Formule moléculaire |
C12H11N4NaO3S |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
sodium;4-[(2,4-diaminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H12N4O3S.Na/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19;/h1-7H,13-14H2,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
UMTLYUSRNLIFQI-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
10190-66-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
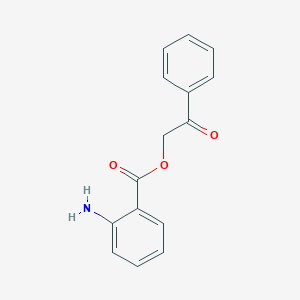
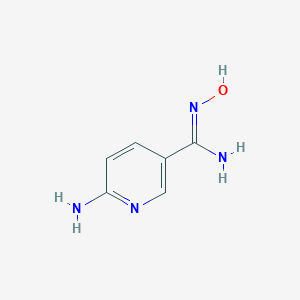
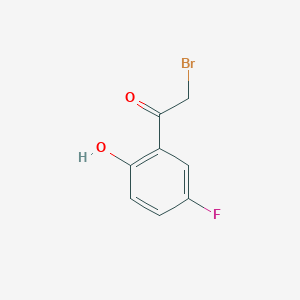
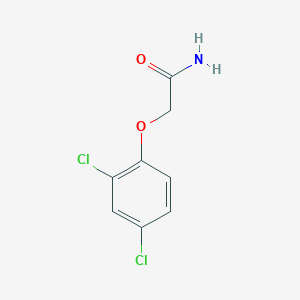
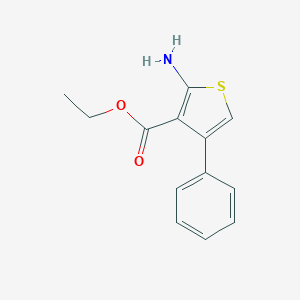
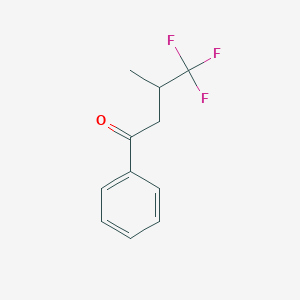
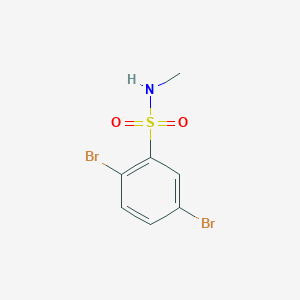
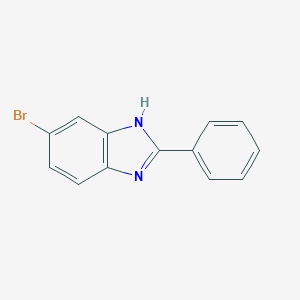
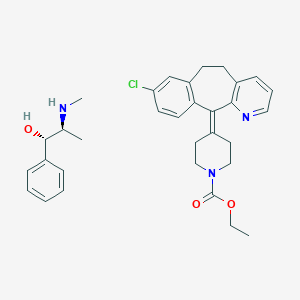
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
